molecular formula C10H7ClN2 B13136398 2'-Chloro-3,4'-bipyridine

2'-Chloro-3,4'-bipyridine

Cat. No.: B13136398
M. Wt: 190.63 g/mol
InChI Key: YCGWUEZNJLCLCV-UHFFFAOYSA-N
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Description

2’-Chloro-3,4’-bipyridine is a heterocyclic organic compound consisting of two pyridine rings connected by a single bond, with a chlorine atom attached to the second position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . Another method is the Suzuki coupling, which uses boronic acids and palladium catalysts to form the bipyridine structure .

Industrial Production Methods: Industrial production of 2’-Chloro-3,4’-bipyridine often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of homogeneous and heterogeneous catalytic systems, including palladium and nickel catalysts, is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-3,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki and Negishi couplings.

    Organometallic Reagents: Such as boronic acids and zinc halides.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed:

    Substituted Bipyridines: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

    Complex Bipyridine Derivatives: Formed through coupling reactions.

Mechanism of Action

The mechanism of action of 2’-Chloro-3,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Uniqueness of 2’-Chloro-3,4’-bipyridine:

Properties

IUPAC Name

2-chloro-4-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGWUEZNJLCLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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